molecular formula C16H23N5O4S B12272889 5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine

5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B12272889
M. Wt: 381.5 g/mol
InChI Key: ADDPYVRJBGGOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidinyl-oxy group The piperidinyl group is further substituted with a sulfonyl group attached to a trimethyl-pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in the biosynthesis of nucleotides, which can lead to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a sulfonyl-pyrazole and a piperidinyl-oxy group makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H23N5O4S

Molecular Weight

381.5 g/mol

IUPAC Name

5-methoxy-2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C16H23N5O4S/c1-11-15(12(2)20(3)19-11)26(22,23)21-7-5-13(6-8-21)25-16-17-9-14(24-4)10-18-16/h9-10,13H,5-8H2,1-4H3

InChI Key

ADDPYVRJBGGOJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.